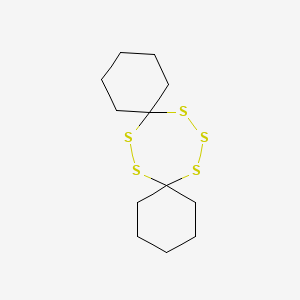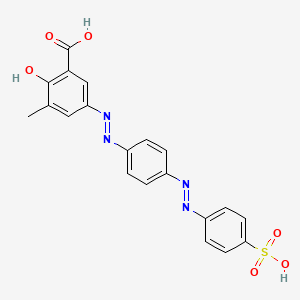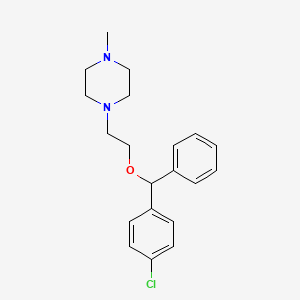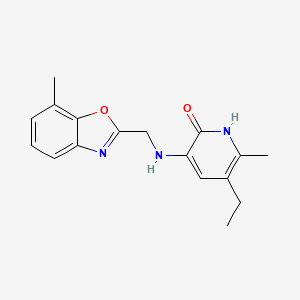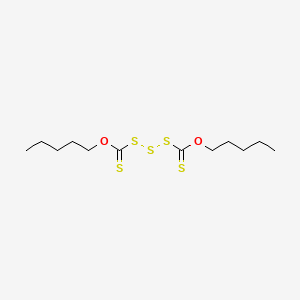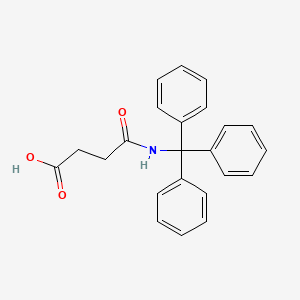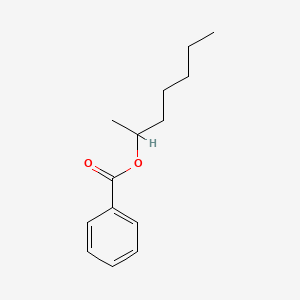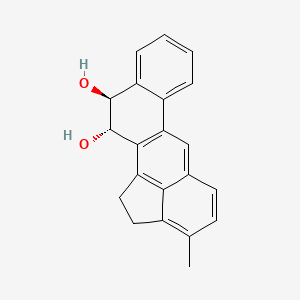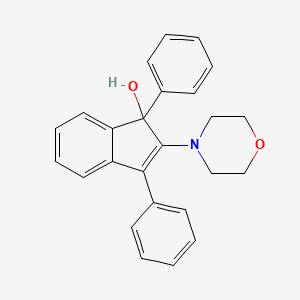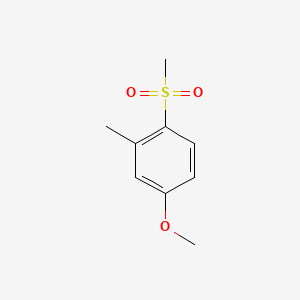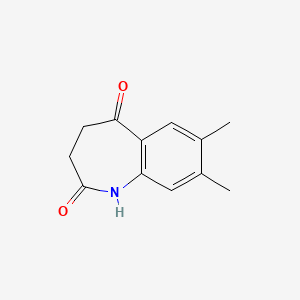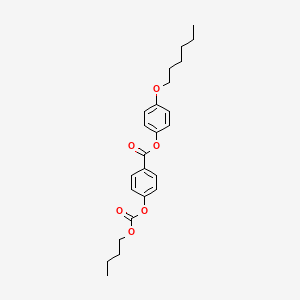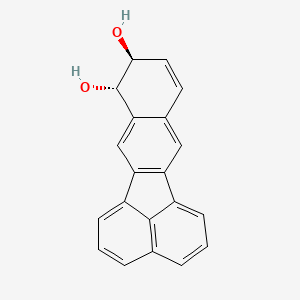
trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(k)fluoranthene, which is a known environmental pollutant and potential carcinogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol typically involves the reduction of benzo(k)fluoranthene. One common method is the catalytic hydrogenation of benzo(k)fluoranthene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the dihydrodiol product.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydrobenzo(k)fluoranthene derivatives.
Substitution: Halogenated or nitrated PAH derivatives.
Scientific Research Applications
Chemistry: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is used as a model compound in studies of PAH metabolism and environmental chemistry. Its reactions and derivatives help in understanding the behavior of PAHs in the environment.
Biology: In biological research, this compound is studied for its potential genotoxic and carcinogenic effects. It serves as a reference compound in toxicological studies to assess the impact of PAHs on living organisms.
Medicine: Research into the medical applications of this compound is limited. its derivatives are explored for their potential use in developing anti-cancer drugs and other therapeutic agents.
Industry: While not widely used in industry, the compound’s derivatives may have applications in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can cause DNA damage, leading to mutations and potentially carcinogenic effects. The compound’s molecular targets include DNA, proteins, and cellular membranes, where it can induce structural and functional changes.
Comparison with Similar Compounds
- trans-9,10-Dihydrobenzo(a)pyrene-9,10-diol
- trans-7,8-Dihydrobenzo(a)anthracene-7,8-diol
- trans-9,10-Dihydrobenzo(e)pyrene-9,10-diol
Comparison: trans-8,9-Dihydrobenzo(k)fluoranthene-8,9-diol is unique due to its specific dihydrodiol structure and the position of the hydroxyl groups. Compared to other similar compounds, it may exhibit different reactivity and biological effects due to these structural differences. For instance, the position of the hydroxyl groups can influence the compound’s ability to form DNA adducts and its overall genotoxic potential.
Properties
CAS No. |
76479-15-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(8S,9S)-8,9-dihydrobenzo[k]fluoranthene-8,9-diol |
InChI |
InChI=1S/C20H14O2/c21-18-8-7-12-9-16-13-5-1-3-11-4-2-6-14(19(11)13)17(16)10-15(12)20(18)22/h1-10,18,20-22H/t18-,20-/m0/s1 |
InChI Key |
JZGNJVBRLOKLLB-ICSRJNTNSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5[C@@H]([C@H](C=CC5=C4)O)O |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C(C(C=CC5=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
